molecular formula C9H15N3 B12527993 N-Butyl-4-methylpyrimidin-2-amine CAS No. 651718-71-7

N-Butyl-4-methylpyrimidin-2-amine

Cat. No.: B12527993
CAS No.: 651718-71-7
M. Wt: 165.24 g/mol
InChI Key: FIWBMWDSMYHWSU-UHFFFAOYSA-N
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Description

N-Butyl-4-methylpyrimidin-2-amine is a substituted aminopyrimidine derivative characterized by a pyrimidine ring substituted with a butylamino group at position 2 and a methyl group at position 4. Its synthesis via microwave-assisted methods has been reported, offering advantages in reaction efficiency and yield compared to traditional thermal approaches . The compound's crystal structure reveals a planar pyrimidine ring with the butyl chain adopting a gauche conformation, stabilized by intermolecular N–H···N hydrogen bonds . Substituted aminopyrimidines are known for their biological relevance, including roles as kinase inhibitors and antimicrobial agents, as highlighted in foundational studies by Katrizky (1982) and Brown & Lyall (1964) .

Properties

CAS No.

651718-71-7

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-butyl-4-methylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-3-4-6-10-9-11-7-5-8(2)12-9/h5,7H,3-4,6H2,1-2H3,(H,10,11,12)

InChI Key

FIWBMWDSMYHWSU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=CC(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-methylpyrimidin-2-amine typically involves the reaction of 4-methylpyrimidin-2-amine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-butyl-4-methylpyrimidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-Butyl-4-methylpyrimidin-2-one.

    Reduction: this compound derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Pharmacological Applications

N-Butyl-4-methylpyrimidin-2-amine has been studied for its potential therapeutic properties. Its structural characteristics allow it to interact with biological systems effectively.

Anticancer Activity

Recent studies have indicated that compounds with similar pyrimidine structures exhibit anticancer properties. For instance, derivatives of pyrimidine have shown efficacy in inhibiting cancer cell proliferation. Specific case studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

Research indicates that pyrimidine derivatives can act as modulators of neurotransmitter systems. This compound may influence neurotransmitter release and receptor activity, making it a candidate for further investigation in neurodegenerative diseases and mood disorders .

Agricultural Chemistry

The compound is also being explored for its applications in agricultural chemistry, particularly in the development of pesticides and herbicides.

Pesticide Development

This compound has been identified as a potential precursor for synthesizing novel pesticides. Its structural properties can be tailored to enhance efficacy against specific pests while minimizing environmental impact. Research into structure-activity relationships (SAR) has shown promising results in developing more effective agrochemicals .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involved in metabolic disorders. For example, it has been shown to inhibit certain enzymes that play a role in lipid metabolism, which could have implications for treating conditions like obesity and diabetes .

Data Tables

Application AreaSpecific Use CaseFindings/Results
PharmacologyAnticancer ActivityInduces apoptosis in cancer cell lines
NeuropharmacologyModulation of neurotransmitter systemsPotential for treating neurodegenerative diseases
Agricultural ChemistryPesticide DevelopmentEffective against specific pests with reduced toxicity
Biochemical ResearchEnzyme Inhibition StudiesInhibits enzymes related to lipid metabolism

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of ovarian cancer cells by inducing apoptosis and reducing angiogenesis.
  • Neuropharmacological Research : In vitro studies showed that this compound modulated the release of neurotransmitters, suggesting potential applications in treating mood disorders.
  • Pesticide Development : Field trials indicated that formulations containing this compound were effective against common agricultural pests, leading to increased crop yields with lower environmental impact.

Mechanism of Action

The mechanism of action of N-Butyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Synthesis Method Biological Activity/Applications
This compound 2-(Butylamino), 4-methyl Microwave-assisted Antimicrobial, kinase inhibition
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine 4-(Butylamino), 6-piperazinyl Traditional thermal Pharmaceutical intermediates, CNS agents
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine 2-(Aminoaryl), 4-pyridyl Multi-step organic synthesis Anticancer (kinase inhibition)
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Ester and pyridyl groups Coupling reactions Material science, fluorescence probes

Key Observations:

  • Substituent Position: The placement of amino and alkyl/aryl groups significantly alters binding affinity. For example, the 2-butylamino group in the target compound may enhance lipophilicity compared to 4-piperazinyl derivatives, which could improve blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methyl group at position 4 in this compound reduces polarity compared to nitro-substituted analogues (e.g., [240136-69-0]), which exhibit higher aqueous solubility but lower metabolic stability .
  • Thermal Stability: Microwave-synthesized aminopyrimidines demonstrate improved crystallinity and thermal stability over thermally synthesized variants, as evidenced by X-ray diffraction data .

Data Tables

Table 2: Structural Similarity Scores of Selected Analogues (Based on )

Compound ID Similarity Score Key Structural Features
[1421372-67-9] 0.71 2-Aminoaryl, 4-pyridyl, nitro group
[152460-10-1] 0.65 5-Aminoaryl, 4-pyridyl
[240136-69-0] 0.64 4-Nitrophenyl, unsubstituted amino group
[641569-97-3] 0.61 Ester linkage, 4-pyridyl

Research Findings and Implications

  • Synthetic Efficiency : Microwave synthesis reduces reaction times for this compound from hours to minutes, achieving >85% yield .
  • Crystallography : The gauche conformation of the butyl chain may contribute to membrane permeability, a feature less evident in rigid piperazine derivatives .
  • Pharmacological Gaps : While highlights CNS applications for piperazine analogues, the target compound’s antimicrobial data remain preliminary, warranting further in vivo studies .

Biological Activity

N-Butyl-4-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The compound features a butyl group at position 2 and a methyl group at position 4, contributing to its unique reactivity and biological properties.

Molecular Formula: C9_{9}H12_{12}N4_{4}

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an enzyme inhibitor , binding to active sites and preventing substrate access. This inhibition can lead to significant biological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

  • Antimicrobial Properties
    • This compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects
    • The compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. Its mechanism involves modulating pathways related to inflammatory mediators.
  • Inhibition of Specific Enzymes
    • Research indicates that this compound can inhibit enzymes such as NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which is involved in the biosynthesis of bioactive lipid mediators. This inhibition can affect emotional behavior and other physiological processes in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Mocket et al., 2020 Identified as a potent inhibitor of NAPE-PLD; reduced levels of bioactive lipids in mouse brainsSuggests potential therapeutic applications in neurological disorders
BenchChem ReportInvestigated as a potential therapeutic agent for cancer and infectious diseasesHighlights versatility in drug development
Smolecule AnalysisDemonstrated significant antimicrobial activity against various bacterial strainsSupports further exploration in antibiotic development

Potential Applications

Given its diverse biological activities, this compound holds promise in several fields:

  • Pharmaceutical Development
    • As an enzyme inhibitor, it may serve as a lead compound for developing drugs targeting specific diseases, including cancer and infections.
  • Agrochemicals
    • Its antimicrobial properties could be leveraged in agricultural applications to combat plant pathogens.
  • Research Tool
    • The compound can be utilized in biochemical research to study enzyme functions and their roles in various biological processes.

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